![molecular formula C13H24O3 B14393867 {3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane CAS No. 89449-99-0](/img/structure/B14393867.png)
{3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane is a chemical compound with a unique structure that includes a cyclohexane ring and a prop-1-en-1-yl group substituted with a methoxyethoxy group
Preparation Methods
The synthesis of {3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane typically involves the reaction of cyclohexane derivatives with prop-1-en-1-yl groups under specific conditions. One common method includes the use of a base-catalyzed reaction where the cyclohexane derivative is reacted with a prop-1-en-1-yl halide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.
Chemical Reactions Analysis
{3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxyethoxy group can be replaced by other nucleophiles like halides or amines.
Scientific Research Applications
{3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes like monoamine oxidase B (MAO-B) and signal transducer and activator of transcription 3 (STAT3). By inhibiting these enzymes, the compound can reduce inflammation and protect against neurodegeneration.
Comparison with Similar Compounds
{3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane can be compared to other similar compounds such as:
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound also has anti-inflammatory and neuroprotective properties but differs in its chemical structure and specific molecular targets.
3-(2-methoxyethoxy)-1-propyne: Another compound with a similar methoxyethoxy group but different reactivity and applications.
Properties
CAS No. |
89449-99-0 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-(2-methoxyethoxymethoxy)prop-1-enylcyclohexane |
InChI |
InChI=1S/C13H24O3/c1-14-10-11-16-12-15-9-5-8-13-6-3-2-4-7-13/h5,8,13H,2-4,6-7,9-12H2,1H3 |
InChI Key |
RUEKJKSRZFHVHW-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOCC=CC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide](/img/structure/B14393796.png)
![[3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14393797.png)
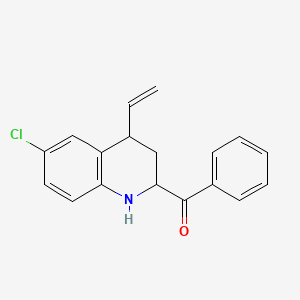
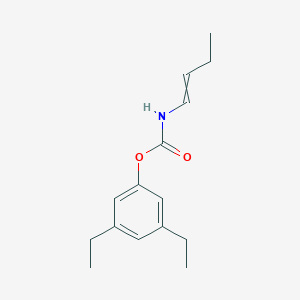

![2-[4-(2-Methylphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14393823.png)
![2,2'-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol]](/img/structure/B14393830.png)
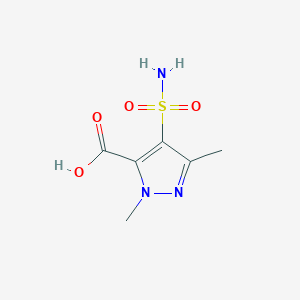
![2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14393837.png)
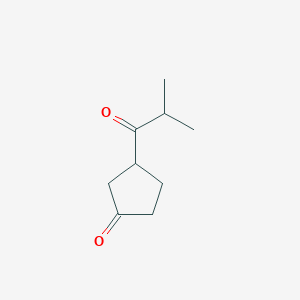
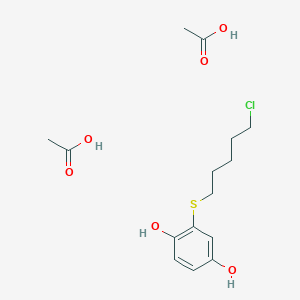

![Ethyl 2-cyano-2-[4-(2-ethoxy-2-oxoethyl)-4-hydroxy-1,3-dithiolan-2-ylidene]acetate](/img/structure/B14393860.png)
![4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14393863.png)
